9H-Carbazole-3,6-dicarboxylic acid is a rigid, V-shaped aromatic dicarboxylic acid. Its defining feature is the carbazole core functionalized at the 3 and 6 positions, which predetermines a specific angular geometry for molecular self-assembly. This structure serves as a key building block, or 'linker', for creating advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and other functional organic materials where precise structural control is a primary objective. [REFS-1, REFS-2] Its utility stems from the combination of the carbazole's electronic properties and the dicarboxylate groups' ability to coordinate with metal ions or form covalent linkages.
Substituting 9H-Carbazole-3,6-dicarboxylic acid with its 2,7-isomer or with simpler linear aromatic diacids like biphenyl-4,4'-dicarboxylic acid is a common point of failure in materials synthesis. The specific 3,6-substitution pattern creates a distinct V-shape and angle between the carboxylate groups that directly templates the final three-dimensional structure, porosity, and guest-accessible voids in frameworks. [1] Using the 2,7-isomer, for example, results in a different linker geometry, leading to fundamentally different framework topologies, such as 2D square grids or interpenetrated 3D diamond-type frameworks, which possess different properties and application suitability. [2] Procuring the pre-functionalized diacid also circumvents multi-step, often lower-yielding, lab-scale syntheses from precursors like 3,6-dibromo-9H-carbazole, ensuring regiochemical purity and batch-to-batch reproducibility critical for consistent material performance.
Metal-organic frameworks constructed from carbazole-based dicarboxylic acids demonstrate significant thermal stability, a critical parameter for applications involving thermal processing or operation at elevated temperatures. A TGA of a Zinc-based MOF (Zn-M1) incorporating a derivative of 3,6-disubstituted carbazole showed no significant mass loss up to 500 °C, indicating the framework's high thermal integrity. [1] In contrast, many MOFs built from more flexible or less robust linkers, such as those based on imidazole-tricarboxylic acid, can begin to decompose at significantly lower temperatures, for instance, around 305 °C. [2]
| Evidence Dimension | Framework Decomposition Temperature (TGA) |
| Target Compound Data | Stable up to 500 °C (for a derived Zn-MOF) |
| Comparator Or Baseline | Cd-MOF with 1-imidazole-1-yl-2,4,6-benzene-tricarboxylic acid linker: Decomposes at 305 °C |
| Quantified Difference | Approx. 195 °C higher decomposition temperature onset |
| Conditions | Thermogravimetric analysis (TGA) under inert or air atmosphere. |
A higher decomposition temperature expands the material's processing window and operational range for applications in catalysis, gas separation, and electronics.
The specific substitution pattern of the dicarboxylic acid linker is a primary determinant of the final MOF architecture. Using 9H-Carbazole-3,6-dicarboxylic acid's V-shaped geometry predisposes assemblies toward specific topologies, such as the formation of cuboctahedral metal-organic polyhedra. [1] In direct contrast, the isomeric linker 9H-Carbazole-2,7-dicarboxylic acid, with a different angle between its carboxylate groups, directs the formation of entirely different structures. When reacted with Cadmium(II), the 2,7-isomer yields either 2D square grid networks or 3D diamond-type frameworks, topologies not readily accessible with the 3,6-isomer. [2]
| Evidence Dimension | Resulting MOF Topology |
| Target Compound Data | Predisposition for 90° angles, enabling cuboctahedral polyhedra. |
| Comparator Or Baseline | 9H-Carbazole-2,7-dicarboxylic acid: Forms 2D square grids or 3D diamondoid frameworks. |
| Quantified Difference | Qualitatively different and non-interchangeable crystallographic outcomes. |
| Conditions | Solvothermal synthesis with metal ions (e.g., Cu2+, Cd2+). |
This allows for the targeted synthesis of materials with specific pore sizes, shapes, and connectivity, which is crucial for applications in selective separations and catalysis.
Procuring 9H-Carbazole-3,6-dicarboxylic acid provides a direct, reliable entry point for material synthesis, bypassing challenging and time-consuming laboratory preparations. A common lab synthesis starts from 3,6-dibromo-9H-carbazole, proceeding through a dinitrile intermediate which is then hydrolyzed. This hydrolysis step requires harsh conditions (15 equivalents of NaOH) and heating at reflux for 35 hours to achieve full conversion. [1] Purchasing the final diacid eliminates these steps, saving significant process time and avoiding the handling of hazardous reagents and intermediates, thereby improving workflow efficiency and ensuring batch-to-batch consistency.
| Evidence Dimension | Synthesis Route Complexity |
| Target Compound Data | Ready-to-use building block for direct incorporation. |
| Comparator Or Baseline | Lab synthesis from 3,6-dibromo-9H-carbazole: Multi-step process including cyanation and a 35-hour hydrolysis at reflux. |
| Quantified Difference | Eliminates at least two major synthetic steps and over 35 hours of reaction time. |
| Conditions | Standard organic synthesis protocols. |
This directly impacts project timelines and resource allocation, making procurement of the final compound more cost-effective and scalable than in-house synthesis from earlier precursors.
The inherent rigidity and high decomposition temperature of frameworks derived from this linker make it a strong candidate for applications requiring robust materials. This includes use in heterogeneous catalysis, high-temperature gas separations, and as stationary phases in chromatography where thermal cycling is common. [1]
The carbazole moiety is an excellent fluorophore. When incorporated into a rigid MOF structure using the 3,6-dicarboxylic acid linker, it creates a platform for highly sensitive and selective fluorescent sensors. The defined pores and electronically active surfaces are well-suited for detecting analytes like nitroaromatics or metal ions through luminescence quenching mechanisms. [2]
For research focused on crystal engineering and the fundamental study of self-assembly, the well-defined V-shape of this molecule is a critical design element. It allows for the predictable construction of complex, non-interpenetrated structures with specific symmetries and pore environments, which is essential for validating theoretical models and exploring structure-property relationships. [3]